

Technical Guide: Cyclobenzaprine-d6 HCl

Structure & Properties

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Compound of Interest

Compound Name: Cyclobenzaprine-d6

Cat. No.: B13441106

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Executive Summary

Cyclobenzaprine-d6 Hydrochloride (**Cyclobenzaprine-d6** HCl) is the stable isotope-labeled analog of the skeletal muscle relaxant Cyclobenzaprine.[1] Enriched with six deuterium atoms on the N,N-dimethyl amine moiety, this compound serves as the gold-standard Internal Standard (IS) for quantifying Cyclobenzaprine in biological matrices (plasma, urine) via LC-MS/MS. Its physicochemical behavior mirrors the analyte of interest, ensuring precise correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure

Cyclobenzaprine-d6 HCl is characterized by a tricyclic dibenzocycloheptene ring system attached to a propyl-amine side chain where the terminal methyl groups are fully deuterated.

Key Identifiers

Property	Specification
Chemical Name	3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-bis(trideuteromethyl)-1-propanamine hydrochloride
CAS Number	2748492-38-6 (Salt form)
Molecular Formula	
Molecular Weight	317.89 g/mol (Free base MW ~281.43 + HCl)
Isotopic Purity	Deuterium enrichment
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Water (>20 mg/mL)

Structural Representation (DOT Visualization)

The following diagram illustrates the chemical connectivity, highlighting the specific location of the deuterium labels on the dimethylamine group.

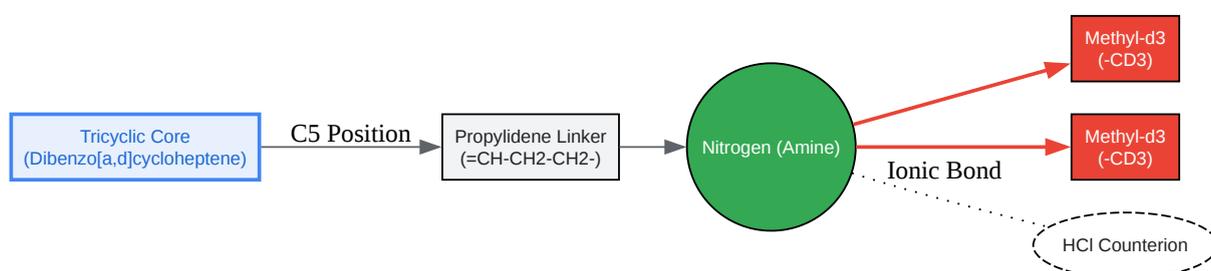


Fig 1. Structural connectivity of Cyclobenzaprine-d6 HCl showing deuterated methyl groups.

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Synthesis & Isotopic Integrity

The synthesis of **Cyclobenzaprine-d6** HCl is designed to prevent "isotopic scrambling" (exchange of D for H), ensuring the label remains stable during metabolic studies.

Synthetic Pathway

The most robust route involves the nucleophilic substitution of a chloro-propylidene precursor with high-purity dimethylamine-d6.

Reaction Scheme:

- Precursor: 5-(3-chloropropylidene)-5H-dibenzo[a,d]cycloheptene.
- Reagent: Dimethylamine-d6 hydrochloride () in the presence of a base (e.g.,).
- Conditions: Heated reflux in acetonitrile or DMF.
- Purification: Recrystallization from isopropanol/ether to yield the HCl salt.

Isotopic Stability

- Non-Exchangeable Labels: The deuterium atoms are bonded to carbon (bonds), which are chemically inert under physiological conditions (pH 1–10).
- Metabolic Tracking: Since the primary metabolic pathway involves N-demethylation, the loss of a group allows researchers to track the formation of Norcyclobenzaprine (which would retain one group if only one methyl is removed, or lose both).

Analytical Applications (LC-MS/MS)

Cyclobenzaprine-d6 is the industry-standard Internal Standard for bioanalytical assays.^[2] It co-elutes with the analyte but is mass-resolved, compensating for matrix suppression.

Mass Spectrometry Parameters

The deuterated standard exhibits a mass shift of +6 Da relative to the unlabeled drug ().

Parameter	Unlabeled Cyclobenzaprine	Cyclobenzaprine-d6 (IS)
Precursor Ion (Q1)	276.2	282.2
Product Ion (Q3)	215.1 (Tropylium core)	215.1 (Tropylium core)
Collision Energy	20–35 eV	20–35 eV
Retention Time	~2.4 min (Co-eluting)	~2.4 min (Co-eluting)

Note on Fragmentation: The primary transition monitors the cleavage of the amine side chain.

- Unlabeled:

(Loss of neutral dimethylamine side chain, 61 Da).

- Labeled:

(Loss of neutral deuterated dimethylamine side chain, 67 Da).

- Result: The product ion (

215) is identical for both, but the precursor (

282) provides the specificity.

Analytical Workflow Diagram

The following flowchart defines the self-validating LC-MS/MS protocol using **Cyclobenzaprine-d6**.

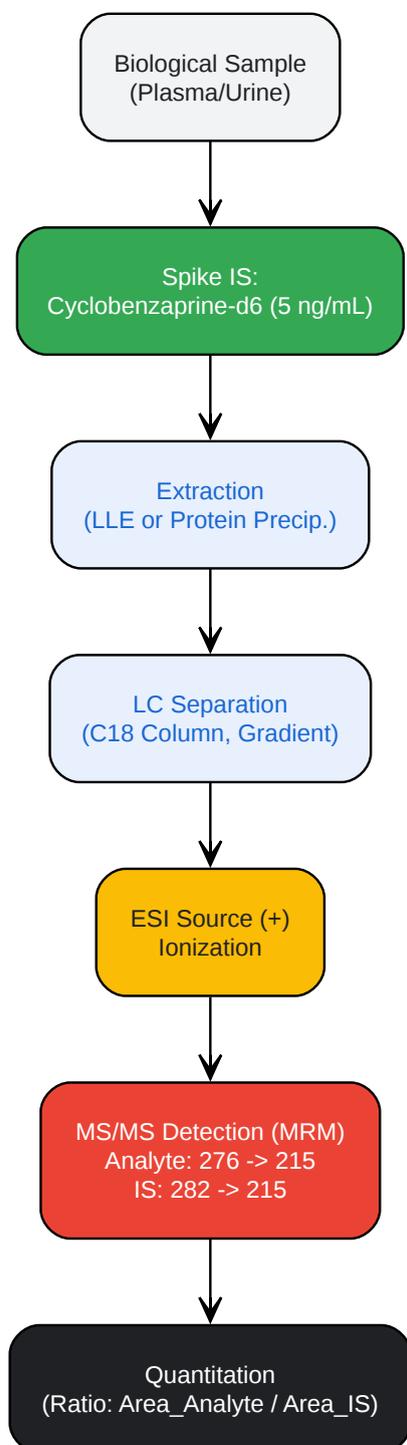


Fig 2. LC-MS/MS Quantitation Workflow using Cyclobenzaprine-d6 Internal Standard.

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Physicochemical Properties & Handling[2][4]

Key Properties

- pKa: ~8.47 (Amine). The compound is protonated at physiological pH, enhancing solubility in aqueous mobile phases.
- LogP: ~5.2. Highly lipophilic; requires organic solvents (Methanol, Acetonitrile) for stock preparation.
- Melting Point: 215–218 °C (Decomposes).

Storage & Stability Protocol

To maintain >99% isotopic purity and prevent degradation:

- Storage: Store powder at -20°C under desiccant.
- Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -80°C.
- Light Sensitivity: Protect from light to prevent photo-oxidation of the double bond (similar to amitriptyline derivatives).

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2895, Cyclobenzaprine. Retrieved from [\[Link\]](#)
- Wang, Y., et al. (2014). "Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [\[Link\]](#)

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- [2. veeprho.com \[veeprho.com\]](https://www.veeprho.com)
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